Ethyl 2-methylbenzoylformate chemical properties
Ethyl 2-methylbenzoylformate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 2-Methylbenzoylformate
Introduction: Defining a Niche α-Keto Ester
Ethyl 2-methylbenzoylformate, systematically named ethyl 2-(2-methylphenyl)-2-oxoacetate, is an aromatic α-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a vicinal diketo functionality directly attached to a sterically hindered ortho-substituted phenyl ring, presents a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an exploration of its reactivity, tailored for researchers and professionals in drug development and fine chemical synthesis.
It is critical to distinguish Ethyl 2-methylbenzoylformate from its structural isomers and related compounds, as the nomenclature can be a source of confusion. Specifically:
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Ethyl 2-methylbenzoate (CAS 87-24-1): Lacks the α-keto group. It is a simple benzoate ester.
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Ethyl benzoylformate (CAS 1603-79-8): Possesses the α-keto ester functionality but lacks the methyl substituent on the phenyl ring.
The presence of the ortho-methyl group in Ethyl 2-methylbenzoylformate is anticipated to introduce notable steric and electronic effects, influencing its physical properties, spectral characteristics, and chemical reactivity compared to its unsubstituted counterpart. While extensive literature on this specific substituted ester is not widely available, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs.
Physicochemical and Spectroscopic Properties
Direct experimental data for Ethyl 2-methylbenzoylformate is not readily found in public databases. However, a comprehensive profile can be constructed by combining predicted values with experimental data from analogous compounds.
Data Summary Table
| Property | Value (Ethyl 2-methylbenzoylformate - Predicted/Inferred) | Value (Ethyl benzoylformate - Analog for Comparison) |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 192.21 g/mol | 178.18 g/mol |
| Physical State | Predicted: Colorless to pale yellow liquid | Light yellow or yellow liquid[1] |
| Boiling Point | Predicted: Higher than Ethyl benzoylformate due to increased molecular weight. | 138-139 °C at 18 mmHg |
| Density | Predicted: ~1.1 g/mL at 25 °C | 1.122 g/mL at 25 °C |
| Refractive Index | Predicted: ~1.51 at 20 °C | n20/D 1.516 |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water. | Soluble in organic solvents.[2] |
Spectroscopic Characterization (Predicted)
A rigorous spectroscopic analysis is essential for the unambiguous identification and quality control of Ethyl 2-methylbenzoylformate. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and o-methyl protons.
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Aromatic Protons: A complex multiplet in the range of δ 7.2-7.9 ppm, corresponding to the four protons on the disubstituted benzene ring.
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Ethyl Group (Quartet): A quartet around δ 4.4 ppm, corresponding to the -OCH₂- protons, split by the adjacent methyl group. For comparison, the quartet for ethyl benzoylformate appears at δ 4.45 ppm.[3]
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o-Methyl Group (Singlet): A sharp singlet around δ 2.4-2.6 ppm, corresponding to the aryl-CH₃ protons.
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Ethyl Group (Triplet): A triplet around δ 1.4 ppm, corresponding to the -CH₃ protons of the ethyl group, split by the adjacent methylene protons. For comparison, the triplet for ethyl benzoylformate appears at δ 1.47 ppm.[3]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbons: Two downfield signals are expected for the two carbonyl carbons (C=O), likely in the range of δ 160-190 ppm. The ketone carbonyl will be more downfield than the ester carbonyl.
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Aromatic Carbons: Multiple signals in the δ 125-140 ppm region.
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Ester Methylene Carbon: A signal around δ 62-64 ppm for the -OCH₂- carbon.
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Aryl Methyl Carbon: A signal around δ 20-22 ppm for the ortho-methyl carbon.
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Ester Methyl Carbon: A signal around δ 14 ppm for the -CH₃ carbon of the ethyl group.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.
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α-Keto C=O Stretch: A strong band around 1720-1740 cm⁻¹.
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Ester C=O Stretch: A strong band around 1740-1750 cm⁻¹. Conjugation with the phenyl ring typically lowers the stretching frequency of ketone carbonyls.[4]
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C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ is characteristic of the ester C-O bond.[5]
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Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give the 2-methylbenzoyl cation (m/z = 147), and further fragmentation of the aromatic ring.
Synthesis of Ethyl 2-Methylbenzoylformate
The most logical and robust synthetic route to Ethyl 2-methylbenzoylformate is a two-step process commencing from 2-methylmandelic acid. This involves the oxidation of the secondary alcohol to a ketone, followed by a classic acid-catalyzed esterification.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of Ethyl 2-methylbenzoylformate.
Experimental Protocol
Step 1: Synthesis of 2-Methylbenzoylformic Acid via Oxidation
This procedure is adapted from the established synthesis of benzoylformic acid from mandelic acid.[6]
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Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylmandelic acid (0.1 mol, 16.6 g) in 200 mL of water containing sodium hydroxide (0.1 mol, 4.0 g).
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Cooling: Cool the solution to 0-5 °C in an ice-water bath.
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Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (0.12 mol, 19.0 g) in 300 mL of water. Add this solution dropwise to the stirred, cooled reaction mixture over 2-3 hours, ensuring the temperature remains below 10 °C.
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Quenching and Filtration: After the addition is complete, continue stirring for an additional hour at 5-10 °C. Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
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Work-up: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with 50 mL of cold water.
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Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-methylbenzoylformic acid will form.
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Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Step 2: Fischer Esterification to Ethyl 2-Methylbenzoylformate
This is a standard protocol for acid-catalyzed esterification.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 2-methylbenzoylformic acid (0.08 mol, 14.4 g).
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Reagent Addition: Add 100 mL of absolute ethanol (an excess to drive the equilibrium) and carefully add 1 mL of concentrated sulfuric acid as the catalyst.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
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Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the ether layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with 50 mL of brine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methylbenzoylformate.
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Final Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity liquid.
Reactivity and Potential Applications
The chemical behavior of Ethyl 2-methylbenzoylformate is dominated by the electrophilic nature of its two adjacent carbonyl carbons. This dicarbonyl moiety is the hub of its synthetic utility.
Key Reaction Pathways
Caption: Key reactivity pathways for Ethyl 2-methylbenzoylformate.
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Nucleophilic Addition to the Ketone: The ketone carbonyl is generally more electrophilic than the ester carbonyl and is the primary site for nucleophilic attack. Reactions with organometallic reagents like Grignard or organolithium reagents will yield tertiary α-hydroxy esters.
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Reduction: Selective reduction of the ketone can be achieved using mild reducing agents such as sodium borohydride (NaBH₄), affording the corresponding ethyl 2-hydroxy-2-(2-methylphenyl)acetate.
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Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to regenerate the parent carboxylic acid, 2-methylbenzoylformic acid.
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Amidation/Transesterification: The ester can react with amines or other alcohols (under catalysis) to form the corresponding amides or new esters, respectively.
Potential Applications
Given the versatility of α-keto esters, Ethyl 2-methylbenzoylformate is a promising intermediate in several fields:
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Pharmaceutical Synthesis: α-Keto acids and esters are valuable precursors for α-amino acids, α-hydroxy acids, and various heterocyclic compounds, which are common motifs in active pharmaceutical ingredients (APIs).[7]
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Photoinitiators: Benzoylformate derivatives are known to function as photoinitiators in UV-curable coatings and inks.[7] Upon UV irradiation, they can undergo α-cleavage to generate radicals that initiate polymerization.
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Fine Chemical Synthesis: The dicarbonyl structure allows for complex molecule construction, serving as a building block for agrochemicals, fragrances, and specialty polymers.
Safety and Handling
While a specific safety data sheet for Ethyl 2-methylbenzoylformate is unavailable, precautions should be based on data for analogous compounds like methyl and ethyl benzoylformate.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Hazards: May cause skin and eye irritation.[2] Avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
Ethyl 2-methylbenzoylformate stands as a versatile yet under-documented α-keto ester with significant potential as a building block in advanced organic synthesis. This guide provides a foundational understanding of its properties, a reliable synthetic pathway, and an overview of its expected reactivity. By leveraging data from analogous compounds and established chemical principles, researchers can confidently incorporate this valuable reagent into their synthetic strategies for developing novel pharmaceuticals and advanced materials.
References
Sources
- 1. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl benzoylformate(1603-79-8) 1H NMR spectrum [chemicalbook.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
